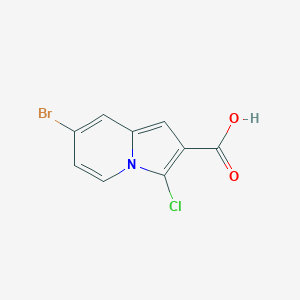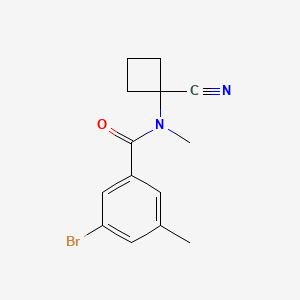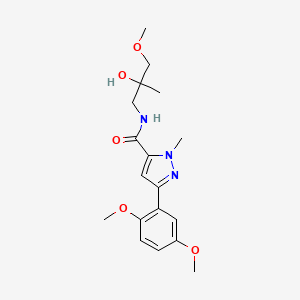
7-Bromo-3-chloroindolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloroindolizine-2-carboxylic acid is a heterocyclic compound. It has a molecular weight of 274.5 . The compound exhibits a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder . The country of origin is UA .Aplicaciones Científicas De Investigación
Titrimetric Analysis
Bromine chloride, sharing similar halogen components with 7-Bromo-3-chloroindolizine-2-carboxylic acid, has been employed in hydrochloric acid medium as a standard reagent for the precise determination of organic compounds through both direct and indirect titrimetric methods. This showcases the importance of bromo- and chloro- substituted compounds in analytical chemistry for the quantification of various organic materials (Verma et al., 1978).
Dye Synthesis and Textile Applications
The chloride derivative of 3-chloro-1,2,4-benzotriazine-1-oxide-7-carboxylic acid has been utilized for producing various derivatives through stepwise substitution. These derivatives have been applied in linking dye components containing amino groups, leading to the development of reactive dyes suitable for coloring cellulose and wool. This application highlights the potential of halogenated carboxylic acids in creating dyes with specific properties for textile manufacturing (Brenneisen et al., 1966).
Insecticide Development
The synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides like chlorantraniliprole, exemplifies the role of bromo- and chloro- substituted carboxylic acids in the development of agricultural chemicals. This compound was synthesized through a series of reactions starting from dichloropyridine, showcasing the compound's importance in creating effective insecticides (Niu Wen-bo, 2011).
Halogenation and Oxidation Strategies
A general strategy for preparing substituted 3-bromo- and 3-chloropyrazoles was described, involving condensation followed by halogenation and oxidation. This method enables the synthesis of a wide variety of 3-halopyrazoles, demonstrating the utility of bromo- and chloro- substituents in synthesizing compounds with potential applications in medicinal chemistry and material science (Fox et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-3-chloroindolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHUYSJMYARBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=C2Cl)C(=O)O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)
![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)






![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)
![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)
![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)
![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)
![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)